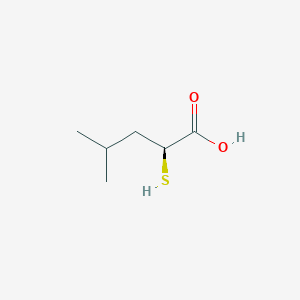
(2S)-4-Methyl-2-sulfanylpentanoic acid
Descripción
(2S)-4-Methyl-2-sulfanylpentanoic acid is a chiral carboxylic acid featuring a sulfanyl (-SH) group at the C2 position and a methyl branch at C2.
Propiedades
Número CAS |
66386-08-1 |
|---|---|
Fórmula molecular |
C6H12O2S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-sulfanylpentanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-4(2)3-5(9)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 |
Clave InChI |
VOKMUKPTVFXIMU-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)S |
SMILES canónico |
CC(C)CC(C(=O)O)S |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Group Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
Functional Group Impact: The sulfanyl (-SH) group in (2S)-4-Methyl-2-sulfanylpentanoic acid confers higher nucleophilicity and oxidation sensitivity compared to the chloro analog in . This makes it more reactive in thiol-disulfide exchange reactions . Sulfonamide derivatives () exhibit enhanced hydrogen-bonding capacity due to the -SO₂NH- group, favoring crystalline lattice formation—a trait exploited in crystallography and sustained-release drug formulations .
For example, the (2S)-configured chloro compound () has applications in asymmetric synthesis due to its defined stereochemistry .
In contrast, the nitrobenzenesulfonamide in could act as a photolabile protecting group .
Physicochemical Properties (Inferred)
- Solubility : Sulfanyl derivatives are typically less polar than sulfonamides but more soluble in organic solvents than carboxylic acids with halide substituents.
- Acidity : The -SH group (pKa ~10) is less acidic than -COOH (pKa ~5), but more acidic than -NH in sulfonamides (pKa ~12).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


